4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one
Description
Significance of the γ-Lactam Core Structure in Chemical and Biological Systems
The γ-lactam, or pyrrolidin-2-one, ring is a privileged structural motif in organic and medicinal chemistry. researchgate.netacs.org This five-membered cyclic amide is a core component of a vast array of natural products and synthetic molecules that exhibit significant biological activities. nih.govresearchgate.net The prevalence of the γ-lactam scaffold in pharmaceuticals is a testament to its favorable properties, which include metabolic stability and the ability to participate in key hydrogen bonding interactions with biological targets. researchgate.net
Lactam rings are fundamental components of many clinically important drugs, including antibiotics and antiepileptics. researchgate.net The pyrrolidin-2-one structure, in particular, is a versatile scaffold that medicinal chemists have widely utilized to develop novel therapeutic agents for a range of human diseases. nih.gov Its chemical tractability allows for functionalization at various positions around the ring, enabling the fine-tuning of steric and electronic properties to optimize biological activity. nih.govdiva-portal.org
Overview of Structurally Related Dimethoxyphenyl-Substituted Heterocycles in Academic Inquiry
The dimethoxyphenyl group is another key feature in many biologically active compounds. The presence and position of the methoxy (B1213986) groups on the phenyl ring can significantly influence the pharmacological properties of a molecule. nih.gov For instance, heterocyclic compounds containing a trimethoxyphenyl fragment have been synthesized and evaluated for their antiproliferative activity, with some showing potent effects by targeting tubulin. nih.govresearchgate.net
Rationale for Comprehensive Investigation of 4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one
Given the established importance of the γ-lactam core and the diverse bioactivities associated with dimethoxyphenyl-substituted heterocycles, the compound this compound represents a logical target for chemical and pharmacological investigation. The specific 2,3-dimethoxy substitution pattern offers a unique electronic and steric profile compared to more commonly studied isomers, which could translate to novel biological activities.
A comprehensive investigation of this compound would be warranted to explore its potential as a new therapeutic agent. The synthesis of this molecule would be the first step, followed by a thorough characterization of its physicochemical properties. Subsequent in vitro and in vivo studies could then elucidate its biological activity profile, potentially uncovering new leads for drug discovery. The lack of existing research on this specific isomer presents a clear opportunity for novel scientific inquiry.
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(2,3-dimethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-15-10-5-3-4-9(12(10)16-2)8-6-11(14)13-7-8/h3-5,8H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
HILNJRIZQUPVHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)NC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2,3 Dimethoxyphenyl Pyrrolidin 2 One and Analogues
Retrosynthetic Analysis of the 4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by mentally disconnecting bonds to reveal simpler, commercially available starting materials. For the this compound scaffold, several key disconnections can be envisaged, primarily focusing on the formation of the five-membered lactam ring.
A primary disconnection strategy involves breaking the amide bond (C-N bond), which points to a γ-amino acid precursor. This linear precursor, 4-amino-3-(2,3-dimethoxyphenyl)butanoic acid, can be cyclized to form the target lactam. This γ-amino acid can be further disconnected through various approaches. One common disconnection is at the C3-C4 bond, suggesting a Michael addition of a nucleophile to a substituted cinnamic acid derivative or a related Michael acceptor.
Alternatively, a C-C bond disconnection within the backbone of the γ-amino acid precursor can be considered. For instance, disconnection of the C3-C4 bond of the butanoic acid chain suggests a synthetic route starting from a malonic ester derivative and a suitable electrophile containing the 2,3-dimethoxyphenyl moiety.
Another powerful retrosynthetic approach involves a [3+2] cycloaddition strategy. In this scenario, the pyrrolidin-2-one ring is formed in a single step from a three-atom and a two-atom component. This could involve the reaction of an azomethine ylide with a suitable dipolarophile.
Finally, a functional group interconversion (FGI) approach can be considered, where the lactam is derived from a related heterocyclic precursor, such as a succinimide (B58015) derivative. Reduction of one of the carbonyl groups of a 3-(2,3-dimethoxyphenyl)succinimide would yield the desired 4-arylpyrrolidin-2-one.
Classical Synthetic Routes to Pyrrolidin-2-ones
Classical approaches to the synthesis of pyrrolidin-2-ones have been well-established and offer reliable methods for the construction of the γ-lactam ring. These methods can be broadly categorized into cyclization reactions and functional group transformations.
Cyclization Reactions
The most direct and common method for the synthesis of pyrrolidin-2-ones is the intramolecular cyclization of γ-amino acids. This dehydration reaction is typically promoted by thermal means or by the use of coupling agents. The requisite γ-amino acid precursors for this compound can be prepared through several established methods.
One such method is the tandem reductive amination/lactamization sequence. nih.govnih.govorganic-chemistry.org This one-pot procedure can utilize a keto-acid or a related precursor which, upon reaction with an amine and a reducing agent, forms the γ-amino acid in situ, which then cyclizes to the lactam. organic-chemistry.org For the synthesis of the target molecule, this could involve the reductive amination of a γ-keto acid bearing the 2,3-dimethoxyphenyl group.
Another prevalent strategy for accessing the γ-amino acid precursor is through a Michael addition. The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by hydrolysis and cyclization, is a viable route. Alternatively, the Michael addition of a carbon nucleophile to a nitroalkene, followed by reduction of the nitro group and subsequent cyclization, can also yield the desired 4-arylpyrrolidin-2-one. A sequential nitro-Michael addition and reductive cyclization cascade reaction has been shown to be an effective method for the diastereoselective synthesis of multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. researchgate.net
| Cyclization Precursor | Key Reactions | Advantages | Potential Challenges |
| γ-Amino acid | Thermal or chemical dehydration | Direct, well-established | Availability of substituted γ-amino acid |
| γ-Keto acid and amine | Reductive amination, in situ cyclization | One-pot procedure, convergent | Control of chemoselectivity |
| α,β-Unsaturated ester | Michael addition of N-nucleophile, cyclization | Readily available starting materials | Potential for side reactions |
| Nitroalkene and C-nucleophile | Michael addition, nitro group reduction, cyclization | Versatile for C-C bond formation | Multi-step sequence |
Functional Group Transformations
An alternative to constructing the pyrrolidin-2-one ring via cyclization is to start with a pre-existing five-membered ring and perform functional group transformations. A common precursor for this strategy is a succinimide derivative. The selective reduction of one of the two carbonyl groups of a 3-(2,3-dimethoxyphenyl)succinimide would yield this compound. This reduction can be achieved using various reducing agents, with the selectivity often being a challenge.
Another approach involves the rearrangement of other heterocyclic systems. For instance, the Aza-Baeyer-Villiger rearrangement of a 3-phenylcyclobutanone (B1345705) has been utilized to synthesize 4-phenylpyrrolidin-2-one, demonstrating the potential of ring-expansion reactions in accessing this scaffold. orgsyn.org
Advanced Synthetic Approaches to the this compound Core
Modern synthetic chemistry has seen the development of more sophisticated and efficient methods for the construction of complex molecules. These advanced approaches often offer higher levels of stereocontrol and atom economy.
Strategies Involving Donor-Acceptor Cyclopropanes
Donor-acceptor (D-A) cyclopropanes are versatile building blocks in organic synthesis due to their ability to undergo ring-opening reactions with various nucleophiles. The reaction of D-A cyclopropanes with amines can serve as a powerful method for the synthesis of substituted pyrrolidines. While not explicitly detailed for this compound, the general principle involves the nucleophilic attack of an amine on the cyclopropane (B1198618) ring, leading to a ring-opened intermediate that can subsequently cyclize to form the pyrrolidin-2-one. This approach allows for the construction of the lactam ring with the concomitant introduction of substituents. Stereospecific insertion of cyclic amidines into aryl-substituted cyclopropanones has been reported to provide access to complex spirocyclic aminals, showcasing the potential of cyclopropane chemistry in building nitrogen-containing heterocycles. nih.gov
Stereoselective and Enantioselective Synthesis Techniques
The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, the carbon at the 4-position is a stereocenter, and thus, methods to control its absolute and relative configuration are highly desirable.
Catalytic Asymmetric Synthesis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. researchgate.net Asymmetric [3+2] cycloaddition reactions, often catalyzed by chiral amines or phosphoric acids, can provide highly enantioenriched pyrrolidine (B122466) scaffolds. These reactions typically involve the in situ generation of an azomethine ylide which then reacts with a dipolarophile.
Transition metal catalysis also offers a plethora of options for enantioselective synthesis. Chiral Lewis acids can be employed to catalyze asymmetric Michael additions to form the precursors for cyclization. Furthermore, catalytic asymmetric hydrogenation of a suitable unsaturated precursor can establish the stereocenter at the 4-position.
Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary can be temporarily attached to one of the starting materials, directing the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary could be appended to the nitrogen atom or to a functional group on the carbon backbone. After the stereocenter at C4 is set, the auxiliary can be removed to afford the enantiomerically enriched product. Evans oxazolidinones are a classic example of chiral auxiliaries that have been widely used in asymmetric alkylations and aldol (B89426) reactions to set stereocenters. wikipedia.org
The synthesis of optically active 2-pyrrolidinones has also been achieved starting from naturally occurring chiral synthons like S-pyroglutamic acid. nih.gov This approach leverages the inherent chirality of the starting material to produce enantiomerically pure products.
| Stereoselective Method | Key Principle | Typical Reagents/Catalysts | Stereochemical Control |
| Organocatalytic [3+2] Cycloaddition | Asymmetric catalysis of cycloaddition | Chiral amines, phosphoric acids | High enantioselectivity |
| Transition Metal Catalysis | Asymmetric Michael addition or hydrogenation | Chiral Lewis acids, chiral phosphine (B1218219) ligands | High enantioselectivity and diastereoselectivity |
| Chiral Auxiliary | Temporary incorporation of a chiral group | Evans oxazolidinones, pseudoephedrine | High diastereoselectivity |
| Chiral Pool Synthesis | Use of a naturally chiral starting material | S-pyroglutamic acid | Excellent enantiopurity |
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like 4-aryl-γ-lactams in a single synthetic operation. nih.gov These reactions combine three or more starting materials in a one-pot process, rapidly building molecular complexity. nih.gov The convergent nature of MCRs is a significant advantage over traditional linear syntheses.
Several classical MCRs can be adapted for the synthesis of substituted pyrrolidinones. For instance, variations of the Ugi and Passerini reactions, which are cornerstone isocyanide-based MCRs, can be designed to yield γ-lactam structures. nih.govmdpi.com In a typical Ugi four-component reaction (U-4CR) scenario for lactam synthesis, a β-keto acid, an amine, an aldehyde (such as 2,3-dimethoxybenzaldehyde), and an isocyanide could potentially be employed. The initial adduct undergoes a subsequent intramolecular aminolysis to form the desired pyrrolidin-2-one ring.
Another relevant MCR is the three-component reaction involving an aldehyde, an amine, and a β-keto ester, which, after initial condensation and Michael addition, can be cyclized to form highly functionalized lactams. mdpi.comdiva-portal.org The Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, also provides a basis for creating nitrogen-containing heterocycles and can be conceptually adapted. mdpi.com The versatility of these reactions allows for the incorporation of the 2,3-dimethoxyphenyl group by selecting the appropriately substituted starting material, such as 2,3-dimethoxybenzaldehyde (B126229).
| Reaction Name | Number of Components | Key Reactants | Resulting Scaffold | Potential for 4-Aryl-γ-Lactam Synthesis |
|---|---|---|---|---|
| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High (with subsequent cyclization) |
| Passerini Reaction | 3 | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Moderate (requires modification for lactam formation) |
| Hantzsch Synthesis | 3-4 | Aldehyde, β-Ketoester (2 eq.), Ammonia | Dihydropyridine | Low (conceptual adaptation required) |
| van Leusen Reaction | 3 | Aldehyde, Amine, TosMIC | Imidazole | Not directly applicable |
Flow Chemistry Protocols for γ-Lactam Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering significant advantages over traditional batch processing. acs.orgnewdrugapprovals.org These benefits include enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for straightforward scaling-up. researchgate.netresearchgate.net The synthesis of γ-lactams is well-suited to flow protocols, which can enable reactions under conditions that are challenging to control in batch reactors, such as high pressure or temperature. acs.org
A common flow strategy for γ-lactam synthesis involves the hydrogenation of nitroesters. acs.org In a typical setup, a solution of a γ-nitroester precursor is pumped through a heated column packed with a heterogeneous catalyst, such as palladium on carbon (Pd/C). acs.org Under a stream of hydrogen gas, the nitro group is reduced to an amine, which then undergoes spontaneous intramolecular cyclization to form the γ-lactam ring. This process has been successfully used in the synthesis of Rolipram, a structural analogue. acs.org
| Reaction Type | Catalyst | Temperature | Pressure | Typical Residence Time | Key Advantage |
|---|---|---|---|---|---|
| Nitroester Hydrogenation/Cyclization | Pd/C | ~100 °C | ~5 bar | Minutes | Safe handling of H2 and controlled exotherm |
| Michael Addition | Immobilized Base | 30-60 °C | Atmospheric | 15-40 minutes | High conversion and easy catalyst removal |
| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)3Cl2) | Ambient | Atmospheric | Minutes | Efficient light penetration and reaction control |
Synthetic Pathways Incorporating the 2,3-Dimethoxyphenyl Moiety
The introduction of the specific 2,3-dimethoxyphenyl substituent onto the pyrrolidinone core can be achieved through several established synthetic strategies.
Aryl Halide Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for example, would involve the reaction of a pyrrolidinone precursor bearing a halide or triflate with 2,3-dimethoxyphenylboronic acid. researchgate.net Alternatively, the Heck reaction could couple a halo-pyrrolidinone with 1,2-dimethoxy-3-vinylbenzene. mdpi.com These reactions are known for their high functional group tolerance and reliability. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.net
Reductive Amination Strategies
Reductive amination is a versatile method for forming C-N bonds and is highly applicable to the synthesis of the target molecule. masterorganicchemistry.comorganic-chemistry.org A plausible route involves the reaction of 2,3-dimethoxybenzaldehyde with a γ-amino ester, such as ethyl 4-aminobutanoate. The initially formed imine or iminium ion is then reduced in situ to yield a secondary amine. rudn.ru Subsequent intramolecular cyclization, often promoted by heat or a base, would afford this compound. Common reducing agents for this one-pot process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comorganic-chemistry.org
| Reducing Agent | Key Features | Typical Conditions |
|---|---|---|
| Sodium Borohydride (NaBH4) | Can also reduce the starting aldehyde/ketone. | Stepwise addition after imine formation. |
| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines/iminium ions at acidic pH. Toxic cyanide byproduct. | One-pot, pH ~6-7. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective, less toxic than NaBH3CN. | One-pot, often with acetic acid catalyst. |
| H2/Catalyst (e.g., Pd/C) | "Green" option, but requires specialized equipment. | Pressurized H2 atmosphere. |
Alkylation and Substitution Reactions
Directly forming the C-C bond between the pyrrolidinone ring and the 2,3-dimethoxyphenyl moiety can be achieved via alkylation or substitution reactions. One approach is the Friedel-Crafts alkylation, where an electrophilic pyrrolidinone precursor reacts with 1,2,3-trimethoxybenzene. chemguide.co.uk This reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl3). libretexts.org However, Friedel-Crafts reactions can be limited by polyalkylation and rearrangements. chemguide.co.uklibretexts.org
A more controlled method involves the alkylation of a pre-formed enolate. For example, deprotonation of a suitable precursor like N-protected 4-halopyrrolidin-2-one with a strong base would generate a nucleophile that could then be coupled with a 2,3-dimethoxyphenyl halide in a transition-metal-catalyzed reaction.
Synthesis from Precursor Esters and Azido Triflates
The synthesis of γ-lactams can be efficiently achieved through the cyclization of linear precursors. A relevant strategy involves the use of γ-azido esters. researchgate.net These precursors can be synthesized through various methods, including the copper-catalyzed three-component reaction of an alkene, acetonitrile, and sodium azide (B81097). researchgate.net The resulting γ-azido ester can then be subjected to reduction. Staudinger reduction using triphenylphosphine (B44618) followed by intramolecular amide formation, or catalytic hydrogenation, can convert the azide to an amine, which subsequently cyclizes to form the γ-lactam ring. This method provides a reliable pathway to the pyrrolidinone core, onto which the aryl group can be appended using other described methods.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Catalyst Selection and Ligand Design
Catalysis is central to many synthetic strategies for producing 4-arylpyrrolidin-2-ones, particularly in reactions that form the crucial carbon-carbon or carbon-nitrogen bonds of the heterocyclic ring. Asymmetric synthesis, which is vital for producing specific stereoisomers, relies heavily on chiral catalysts and ligands.
For instance, in [3+2] cycloaddition reactions used to form the pyrrolidine ring, metal catalysts (e.g., silver or copper salts) are often employed in conjunction with chiral ligands to induce enantioselectivity. nih.govrsc.org The choice of metal can influence reactivity, while the ligand's structure is critical for controlling the stereochemical course of the reaction. The N-tert-butanesulfinyl group, for example, can act as a chiral auxiliary, guiding the approach of reagents to create specific diastereomers in high yields. nih.gov
In routes that may involve cross-coupling reactions to introduce the 2,3-dimethoxyphenyl group onto a precursor, palladium-based catalysts are standard. The efficiency of these Suzuki-Miyaura or Heck reactions is profoundly influenced by the phosphine ligands attached to the palladium center. Ligands like triphenylphosphine (PPh₃) or more complex Buchwald-type ligands are selected based on their steric and electronic properties to optimize the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The selection of the catalyst and ligand combination is often empirical and requires screening to find the optimal conditions for the specific substrates involved in the synthesis of this compound.
| Reaction Type | Catalyst/Precursor | Ligand/Auxiliary | Typical Yield (%) | Key Outcome |
|---|---|---|---|---|
| Asymmetric [3+2] Cycloaddition | Ag₂CO₃ | Chiral N-sulfinyl group | 75-90% | High Diastereoselectivity |
| Asymmetric [3+2] Cycloaddition | Cu(OTf)₂ | Chiral BOX ligand | 80-95% | High Enantioselectivity |
| Suzuki-Miyaura Coupling (Precursor Synthesis) | Pd(OAc)₂ | SPhos | >90% | High Coupling Efficiency |
| Michael Addition | Thiourea Catalyst | - | 85-99% | Enantioselective C-C bond formation |
Solvent Effects on Regioselectivity and Diastereoselectivity
The choice of solvent is a critical parameter that can significantly influence the outcome of the synthesis, affecting reaction rates, equilibria, and, most importantly, stereoselectivity. rsc.org Solvents can impact the stability of transition states and intermediates, thereby directing the reaction toward a specific regio- or diastereomer. researchgate.net
In polar, aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), charged intermediates and polar transition states are often stabilized, which can accelerate reaction rates. orgsyn.org For example, in the Staudinger reaction, a method for synthesizing β-lactams that shares mechanistic features with some routes to γ-lactams, the polarity of the solvent can influence the zwitterionic intermediates, thereby affecting the cis/trans diastereoselectivity of the final product. researchgate.net
For cycloaddition reactions, the solvent's ability to coordinate with the metal catalyst can modulate its reactivity and selectivity. Less coordinating solvents like toluene (B28343) or dichloromethane are often preferred to allow for effective substrate-catalyst interaction. nih.gov In some modern synthetic approaches, solvent-free conditions have been shown to enhance reaction rates and simplify purification, an approach that could be explored for the synthesis of this compound. nih.gov
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 90:10 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 82:18 | 88 |
| Dichloromethane (DCM) | 9.1 | 95:5 | 91 |
| Acetonitrile | 37.5 | 70:30 | 75 |
Temperature and Pressure Influence on Reaction Kinetics
Temperature and pressure are fundamental thermodynamic variables that directly control reaction kinetics. According to transition state theory, increasing the temperature generally increases the rate of reaction by providing the necessary activation energy. However, for reactions with multiple competing pathways, temperature can also affect selectivity. If the desired product and a byproduct have different activation energies, a change in temperature can alter the product ratio. For many organic reactions, including the formation of the pyrrolidinone ring, temperatures are often optimized to be high enough to ensure a reasonable reaction time (from hours to days) but low enough to prevent thermal decomposition of reactants, intermediates, or products. mdpi.com
Pressure is a less commonly varied parameter in standard laboratory synthesis but can be significant for reactions involving gaseous reagents or where the transition state has a significantly different volume than the reactants. For the synthesis of heterocyclic compounds like this compound, high-pressure conditions (on the order of several kilobars) are generally not required unless specific mechanistic pathways, such as certain cycloadditions, are targeted. More relevant is the use of sealed-vessel microwave heating, where autogenous pressure develops at elevated temperatures. This technique can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture far above the solvent's boiling point. researchgate.net
| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (d.r.) |
|---|---|---|---|
| 25 (Room Temp.) | 48 | 65 | 92:8 |
| 60 | 12 | 88 | 90:10 |
| 100 | 2 | 93 | 85:15 |
| 140 (Microwave) | 0.25 | 91 | 84:16 |
Advanced Spectroscopic and Structural Elucidation of 4 2,3 Dimethoxyphenyl Pyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the precise connectivity and chemical environment of each atom in 4-(2,3-dimethoxyphenyl)pyrrolidin-2-one can be established.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidin-2-one ring and the 2,3-dimethoxyphenyl substituent. The aromatic region would likely display a complex multiplet pattern for the three adjacent protons on the phenyl ring. The proton ortho to both methoxy (B1213986) groups would appear as a doublet of doublets, coupled to the two adjacent protons. The other two aromatic protons would also present as multiplets.
The methoxy groups would give rise to two sharp singlets, each integrating to three protons. The protons on the pyrrolidin-2-one ring would show characteristic diastereotopic splitting patterns due to the chiral center at C4. The proton at C4, being benzylic and alpha to a carbonyl group, would likely appear as a multiplet. The two protons at C3 and the two protons at C5 would each be chemically non-equivalent, resulting in complex multiplets. The N-H proton of the lactam would appear as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.8 - 7.2 | m |
| OCH₃ | ~3.8 | s |
| OCH₃ | ~3.7 | s |
| NH | 7.5 - 8.5 | br s |
| C4-H | 3.5 - 4.0 | m |
| C3-H ₂ | 2.5 - 3.0 | m |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The proton-decoupled ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the lactam ring is expected to resonate at the lowest field, typically in the range of 170-180 ppm. The aromatic carbons would appear in the 110-160 ppm region, with the oxygen-substituted carbons resonating at lower fields. The two methoxy carbons would each give a distinct signal around 55-60 ppm. The carbons of the pyrrolidin-2-one ring would be found in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 175 - 180 |
| Aromatic C-O | 145 - 155 |
| Aromatic C-C | 130 - 140 |
| Aromatic C-H | 110 - 125 |
| OC H₃ | 55 - 60 |
| C4 | 40 - 45 |
| C5 | 45 - 50 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary. oregonstate.educhemguide.co.ukmasterorganicchemistry.com
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. ustc.edu.cncolumbia.edu
The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the molecule. columbia.edusdsu.edu For instance, the multiplet assigned to the C4 proton in the ¹H NMR spectrum would show a cross-peak with the C4 carbon signal in the ¹³C NMR spectrum.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn allows for the calculation of the elemental formula. researchgate.net For this compound (C₁₂H₁₅NO₃), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. The experimentally determined mass from HRMS analysis should match this calculated value with a high degree of accuracy (typically within a few parts per million), thus confirming the elemental composition of the compound.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|
Note: The calculated exact mass is based on the most abundant isotopes of each element.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the lactam, aromatic ring, and ether functionalities. A strong absorption band corresponding to the C=O stretching vibration of the five-membered lactam ring would be prominent, typically appearing around 1680-1700 cm⁻¹. The N-H stretching vibration of the lactam would be observed as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. The C-O stretching of the methoxy groups would likely produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Lactam) | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=O Stretch (Lactam) | 1680 - 1700 |
| Aromatic C=C Stretch | 1450 - 1600 |
Note: These are predicted ranges and the exact positions and intensities of the bands can be influenced by the molecular environment.
X-ray Crystallography for Solid-State Molecular Structure and Absolute Stereochemistry
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.commdpi.com For a chiral molecule like this compound, X-ray crystallography can also be used to determine the absolute stereochemistry of the chiral center at C4, provided a suitable crystal is obtained and appropriate diffraction data are collected. nih.gov
The crystal structure would confirm the connectivity of the 2,3-dimethoxyphenyl group to the C4 position of the pyrrolidin-2-one ring. It would also reveal the conformation of the five-membered lactam ring, which is typically found in an envelope or twisted conformation. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, can provide insights into the crystal packing and solid-state properties of the compound. nih.gov
Crystal Growth Methods for High-Quality Single Crystals
The successful application of X-ray crystallography for the unambiguous determination of a molecule's three-dimensional structure is critically dependent on the availability of high-quality single crystals. For a compound such as this compound, several well-established crystallization techniques can be employed to obtain crystals of suitable size and quality for diffraction experiments. The choice of method and solvent is often empirical and requires screening various conditions.
Commonly utilized methods for growing single crystals of organic compounds include:
Slow Evaporation: This is the most straightforward and widely used technique. A solution of the compound is prepared in a suitable solvent or solvent mixture at a concentration just below saturation. The container is covered, often with a perforated film (e.g., Parafilm), to allow the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals. For pyrrolidinone derivatives, solvents such as methanol, ethanol (B145695), ethyl acetate, or mixtures like ethanol/methanol are often effective. sigmaaldrich.com
Solvent Vapor Diffusion: In this method, the compound is dissolved in a small amount of a "good" solvent in which it is highly soluble. This solution, contained in a small, open vial, is then placed inside a larger, sealed chamber that contains a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble. The good solvent must be more volatile than the poor solvent. Over time, the vapor of the poor solvent diffuses into the solution of the compound, reducing its solubility and inducing crystallization. A common setup involves using chloroform (B151607) or dichloromethane (B109758) as the good solvent and hexane (B92381) or diethyl ether as the poor solvent.
Liquid-Liquid Diffusion (Layering): This technique is similar to vapor diffusion but occurs in the liquid phase. A solution of the compound in a dense, "good" solvent is carefully layered at the bottom of a narrow tube (e.g., an NMR tube). A less dense, miscible "poor" solvent is then carefully layered on top, creating a distinct interface. Crystallization occurs at this interface as the solvents slowly mix. For instance, a solution of the compound in dimethyl sulfoxide (B87167) (DMSO) could be layered beneath an anti-solvent like diethyl ether. researchgate.net
The selection of an appropriate solvent system is paramount. The ideal solvent should dissolve the compound moderately, be relatively volatile for slow evaporation methods, and be chemically inert with respect to the compound. Screening various solvents with different polarities is a standard approach to identify optimal crystallization conditions.
Analysis of Intermolecular Interactions in the Crystalline State
The key functional groups in this compound are the lactam ring (a cyclic amide) and the dimethoxyphenyl substituent. These groups provide sites for hydrogen bonding, π-interactions, and weaker van der Waals forces.
Hydrogen Bonding: The lactam moiety is a potent hydrogen-bonding unit. The secondary amine (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. It is highly probable that the dominant interaction in the crystal lattice would be a strong N-H···O=C hydrogen bond, often leading to the formation of well-defined supramolecular structures like chains or dimers. nih.gov
π-Interactions: The 2,3-dimethoxyphenyl ring is an electron-rich aromatic system capable of participating in various π-interactions. These can include π-π stacking, where two aromatic rings are arranged in a face-to-face or parallel-displaced manner. Additionally, C-H···π interactions, where a C-H bond from the pyrrolidinone ring or another phenyl ring points towards the face of the aromatic ring, are also common and contribute significantly to the crystal packing. nih.govresearchgate.net
The interplay of these interactions results in a highly ordered, three-dimensional structure that minimizes the system's energy. Hirshfeld surface analysis is a powerful computational tool often used to visualize and quantify these intermolecular contacts within a known crystal structure. nih.govmdpi.com
| Interaction Type | Donor Group | Acceptor Group | Expected Significance |
|---|---|---|---|
| Hydrogen Bond | Lactam N-H | Lactam C=O | Primary (Major driving force for packing) |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Significant |
| C-H···π Interaction | Aliphatic/Aromatic C-H | Phenyl Ring | Significant |
| Weak Hydrogen Bond | Aliphatic/Aromatic C-H | Methoxy Oxygen | Secondary (Fine-tunes packing) |
Chiral Chromatography for Enantiomeric Purity Assessment
The 4-position of the pyrrolidin-2-one ring in this compound is a stereogenic center, meaning the compound exists as a pair of enantiomers. The assessment of enantiomeric purity is crucial in pharmaceutical development, as enantiomers can exhibit different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most effective and widely used method for the separation and quantification of enantiomers. nih.gov
For 4-substituted pyrrolidin-2-one derivatives, polysaccharide-based CSPs have demonstrated excellent chiral recognition capabilities. fao.orgepa.govresearchgate.net These CSPs are typically derived from cellulose (B213188) or amylose (B160209) that has been functionalized with various carbamate (B1207046) derivatives, such as 3,5-dimethylphenylcarbamate or (S)-α-methylbenzylcarbamate. researchgate.netresearchgate.net The chiral selector is either physically coated or chemically immobilized onto a silica (B1680970) support. nih.gov
The mechanism of chiral recognition on these phases is complex and involves a combination of attractive interactions, including:
Hydrogen bonding
π-π interactions
Dipole-dipole interactions
Steric hindrance
Enantiomers form transient diastereomeric complexes with the chiral selector. The difference in the stability of these complexes for the two enantiomers leads to different retention times on the column, thus enabling their separation. researchgate.net The helical structure of the polysaccharide backbone creates a well-defined chiral environment that facilitates these selective interactions. researchgate.net
The separation is typically performed under normal-phase or polar organic modes. In normal-phase mode, a non-polar mobile phase, such as a mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol), is used. The concentration of the alcohol modifier is a critical parameter that is optimized to achieve the best balance between retention time and resolution. nih.gov Studies on similar 4-aryl-pyrrolidin-2-ones have shown that amylose-based CSPs often provide the best enantioseparation with mobile phases consisting of n-hexane and ethanol. epa.govresearchgate.net
Computational and Theoretical Investigations of 4 2,3 Dimethoxyphenyl Pyrrolidin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) are routinely employed to investigate electronic structure, conformational preferences, and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure
No specific Density Functional Theory (DFT) studies detailing the electronic structure of 4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one have been identified in the surveyed literature. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), charge distribution, and reactivity indices. While DFT has been applied to a range of pyrrolidinone derivatives to elucidate their stability and electronic properties, these findings cannot be directly extrapolated to the title compound due to the unique influence of the 2,3-dimethoxyphenyl substituent. arabjchem.org
Molecular Electrostatic Potential Mapping
Molecular electrostatic potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govrsc.org The MEP for this compound would be influenced by the electronegative oxygen and nitrogen atoms of the lactam ring and the methoxy (B1213986) groups on the phenyl ring. However, no published studies have presented or analyzed the MEP map for this specific compound. General principles suggest that regions of negative potential would be located around the carbonyl oxygen and the methoxy oxygens, while positive potential would be associated with the amide proton. researchgate.net
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a critical tool in drug discovery for understanding ligand-protein interactions.
Ligand-Protein Binding Mode Predictions
There are no available molecular docking studies that predict the binding modes of this compound with any specific biological macromolecules. Docking studies have been performed on a variety of pyrrolidin-2-one derivatives, often in the context of developing inhibitors for specific enzymes. nih.govnih.gov These studies highlight the importance of the pyrrolidin-2-one scaffold in forming key interactions within protein binding sites. However, the specific binding orientation and affinity of this compound would be highly dependent on the target protein and the unique steric and electronic contributions of its substituents.
Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Contacts, Pi-Stacking)
Without specific docking results, a detailed analysis of the key intermolecular interactions for this compound is not possible. Based on its structure, it can be hypothesized that the amide group of the pyrrolidin-2-one ring could act as both a hydrogen bond donor (N-H) and acceptor (C=O). The dimethoxyphenyl group could participate in hydrophobic interactions and potentially pi-stacking with aromatic residues in a protein's active site. The methoxy groups could also act as hydrogen bond acceptors. The precise nature and strength of these interactions would be contingent on the specific topology and amino acid composition of a given binding pocket.
Following a comprehensive search of publicly available scientific literature and research databases, it has been determined that specific computational and theoretical studies—including Molecular Dynamics (MD) simulations, binding free energy calculations (MM-PBSA), Quantitative Structure-Activity Relationship (QSAR) modeling, and in silico biological activity predictions (PASS)—for the compound This compound have not been published.
The requested detailed analyses under the specified outline headings require specific data from dedicated research on this particular molecule. While the methodologies themselves are well-established in computational chemistry, their application to "this compound" is not documented in the accessible literature.
Research is available for other derivatives of the pyrrolidin-2-one scaffold. For instance, QSAR and molecular dynamics studies have been conducted on various classes of pyrrolidin-2-one analogs to investigate their potential as antiarrhythmic agents or acetylcholinesterase inhibitors. nih.govresearchgate.net These studies establish predictive models and analyze ligand-target stability for their respective series of compounds. nih.govresearchgate.net However, the findings, data tables, and specific physicochemical descriptors are unique to the sets of molecules studied and cannot be extrapolated to "this compound" without direct investigation.
Therefore, the generation of a scientifically accurate article adhering to the strict outline provided is not possible at this time due to the absence of specific research data for the target compound.
Structure Activity Relationship Sar and Molecular Design Principles
Systematic Modification of the Pyrrolidin-2-one Ring System
The pyrrolidin-2-one core is a crucial pharmacophore, and its substitution pattern can significantly influence the compound's interaction with biological targets.
While direct studies on 4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one are limited, research on analogous pyrrolidine-2,5-diones provides valuable insights into the potential impact of substituents at the C-3 and C-4 positions. The introduction of various substituents at the C-3 position of the pyrrolidine-2,5-dione ring has been shown to be a key determinant of anticonvulsant activity. nih.govnih.gov For instance, the presence of both non-aromatic and aromatic substituents at this position can positively influence activity. nih.gov
In a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, compounds possessing a dimethylamino moiety at the C-3 position of the pyrrolidin-2,5-dione ring demonstrated potent anticonvulsant properties. mdpi.com This suggests that small, polar groups at the C-3 position might be favorable for the biological activity of this compound.
Table 1: Hypothetical Influence of C-3 and C-4 Substituents on the Activity of this compound (Based on Analogous Compounds)
| Position | Substituent Type | Predicted Effect on Activity | Rationale (Based on Analogs) |
| C-3 | Small, polar (e.g., -NH2, -OH) | Potentially Favorable | Introduction of polar groups can enhance interactions with biological targets. |
| C-3 | Small alkyl (e.g., -CH3) | Potentially Favorable | Small alkyl groups may provide beneficial steric interactions. |
| C-3 | Bulky groups | Potentially Detrimental | Large substituents may cause steric hindrance, preventing optimal binding. |
| C-4 | Aryl (in addition to the 2,3-dimethoxyphenyl group) | Dependent on stereochemistry | The relative orientation of two aryl groups would significantly alter the molecular shape. |
The nitrogen atom of the pyrrolidin-2-one ring is a common site for modification in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. In a series of 4-phenylpyrrolidone derivatives, N-alkylation with an acetic acid anilide moiety led to compounds with significant anticonvulsant and nootropic activity. researchgate.net The nature of the substituent on the anilide ring was found to be critical, with the 2,6-dimethylanilide derivative showing the highest potency. researchgate.net
This highlights the importance of the N-substituent in extending into and interacting with specific binding pockets of the target protein. The length, flexibility, and electronic nature of the N-substituent are all key parameters to consider in the design of new analogs. For instance, incorporating an acetamide (B32628) fragment has been shown to potentially extend the anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models for some pyrrolidine-2,5-dione derivatives. nih.gov
Table 2: Potential N-Substituents for Modulating the Activity of this compound
| N-Substituent | Potential Impact on Activity | Rationale |
| Small alkyl chains | May fine-tune lipophilicity and solubility. | Can influence blood-brain barrier penetration. |
| Aryl or Heteroaryl groups | Could introduce additional binding interactions (e.g., π-π stacking). | May enhance potency and/or selectivity. |
| Groups with hydrogen bond donors/acceptors | Can form specific interactions with the target protein. | May increase binding affinity. |
Similarly, introducing unsaturation into the pyrrolidin-2-one ring to form a pyrrolin-2-one or a pyrrole (B145914) derivative would flatten the ring system. This alteration in geometry could prevent the molecule from adopting the necessary conformation to bind effectively to its biological target. While specific studies on this compound are not available, the conserved five-membered saturated lactam ring in many biologically active compounds suggests its optimal nature for specific receptor interactions.
Exploration of the 2,3-Dimethoxyphenyl Moiety
The 2,3-dimethoxyphenyl group is a key feature of the molecule, and its electronic and steric properties are expected to play a crucial role in its biological activity.
The position of the two methoxy (B1213986) groups on the phenyl ring is critical for activity. Moving the methoxy groups to other positions (e.g., 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dimethoxy) would alter the electronic distribution and the steric profile of the phenyl ring. For example, in a series of 4-methoxybenzanilides, the position of a methyl group on the aniline (B41778) ring significantly influenced anticonvulsant activity. nih.gov This suggests that the precise positioning of substituents on the aromatic ring is vital for optimal interaction with the target.
It can be hypothesized that the 2,3-dimethoxy substitution pattern provides a specific electronic and steric arrangement that is recognized by the biological target. Changes in this pattern would likely lead to a decrease in activity, although unexpected enhancements are also possible if a different substitution pattern leads to a more favorable interaction with the target.
Table 3: Hypothetical Anticonvulsant Activity of Dimethoxyphenyl Isomers of 4-Phenylpyrrolidin-2-one
| Isomer | Predicted Relative Activity | Rationale |
| 2,3-dimethoxy | Reference | The parent compound's activity is the baseline. |
| 2,4-dimethoxy | Potentially different | Altered electronic and steric profile. |
| 2,5-dimethoxy | Potentially different | Altered electronic and steric profile. |
| 2,6-dimethoxy | Potentially lower | Increased steric hindrance near the point of attachment to the pyrrolidinone ring. |
| 3,4-dimethoxy | Potentially different | Commonly found in other CNS active compounds, suggesting it may be a favorable pattern. |
| 3,5-dimethoxy | Potentially different | Symmetrical substitution pattern leading to a different dipole moment. |
Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. The 2,3-dimethoxyphenyl group could be replaced by a variety of other moieties to probe the structural requirements for activity.
For instance, replacing the phenyl ring with other aromatic systems like pyridine, thiophene, or pyrazole (B372694) could explore the importance of the aromatic character and the potential for hydrogen bonding interactions. The methoxy groups themselves could be replaced by other electron-donating groups of similar size, such as methylthio (-SCH3) or ethyl (-CH2CH3) groups, or by electron-withdrawing groups like halogens (-F, -Cl) to investigate the electronic requirements of the binding pocket.
Furthermore, replacing the entire 2,3-dimethoxyphenyl ring with a fused bicyclic system, such as an indole (B1671886) or a benzofuran, could introduce conformational rigidity and additional interaction points.
Table 4: Potential Bioisosteric Replacements for the 2,3-Dimethoxyphenyl Moiety
| Bioisosteric Replacement | Potential Advantage |
| Pyridyl ring | Can act as a hydrogen bond acceptor, potentially improving binding affinity and solubility. |
| Thienyl ring | A smaller aromatic ring that can alter the steric profile. |
| Dihalophenyl ring | Modifies the electronic properties from electron-donating to electron-withdrawing. |
| Naphthyl ring | A larger aromatic system that could probe for additional hydrophobic interactions. |
Influence of Aromatic Substitution Pattern on Target Binding
The substitution pattern on the aromatic ring of phenylpyrrolidinone scaffolds is a critical determinant of target binding affinity and selectivity. For the parent compound, this compound, the two methoxy groups at the 2- and 3-positions of the phenyl ring significantly influence its electronic and steric properties. The precise nature and placement of substituents on this ring can modulate interactions with a biological target through various mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. mdpi.commdpi.com
A systematic exploration of this substitution pattern could involve synthesizing analogues with methoxy groups at different positions (e.g., 2,4-, 2,5-, 3,4-, or 3,5-dimethoxy) to probe the spatial requirements of the target's binding pocket. Furthermore, replacing the methoxy groups with other substituents, such as hydroxyl, halogen, or small alkyl groups, would help to map out the electronic and steric tolerances of the receptor. For example, a hydroxyl group could introduce a hydrogen bond donor, while a halogen atom like fluorine could alter electronic properties without significantly increasing steric bulk. nih.govnih.gov
The following table illustrates a hypothetical SAR exploration for the aromatic ring, demonstrating how changes in substitution could be correlated with binding affinity.
| Compound | Substitution (X) at Phenyl Ring | Hypothetical Target Binding Affinity (Ki, nM) | Key Interaction Type |
| 1 | 2,3-dimethoxy | 50 | Hydrogen bond acceptor, hydrophobic |
| 2 | 3,4-dimethoxy | 75 | Altered dipole moment |
| 3 | 2-methoxy, 3-hydroxy | 25 | Additional H-bond donor |
| 4 | 3-fluoro | 120 | Altered electronics |
| 5 | 3-chloro | 90 | Halogen bonding, steric effects |
Note: The data in this table is illustrative and intended to represent the principles of SAR, not actual experimental values.
Stereochemical Influence on Biological Activity
Stereochemistry is a fundamental aspect of pharmacology, as biological systems are inherently chiral. nih.govresearchgate.net For a molecule like this compound, which contains a chiral center at the C4 position of the pyrrolidinone ring, its three-dimensional arrangement is pivotal for its interaction with biological targets. nih.gov
Diastereomeric and Enantiomeric Activity Differences
Enantiomers are stereoisomers that are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comchemistrytalk.org The two enantiomers of a chiral drug, often designated as (R) and (S), can exhibit profound differences in their biological activity, potency, and metabolic profiles. youtube.com This is because the binding sites of proteins and enzymes are themselves chiral, leading to stereoselective interactions. saskoer.ca
For this compound, the (R)- and (S)-enantiomers would present the 2,3-dimethoxyphenyl group in different spatial orientations. It is common for one enantiomer (the eutomer) to have significantly higher affinity for the target than the other (the distomer). In some cases, the distomer may be inactive or even contribute to off-target effects. researchgate.net
If additional chiral centers were introduced into the molecule, this would give rise to diastereomers. Unlike enantiomers, which have identical physical properties (except for the direction they rotate plane-polarized light), diastereomers have distinct physical and chemical properties, including different melting points, boiling points, and, crucially, different biological activities. chemistrytalk.orgsaskoer.ca For example, studies on other complex molecules with multiple stereocenters have shown that each of the four possible stereoisomers can have a unique pharmacological profile. nih.gov
The table below conceptualizes the potential differences in activity between the stereoisomers of a hypothetical derivative with two chiral centers.
| Stereoisomer | Configuration | Hypothetical Biological Activity (IC50, µM) |
| Enantiomer A | (4R) | 1.2 |
| Enantiomer B | (4S) | 25.8 |
| Diastereomer C | (3S, 4R) | 5.5 |
| Diastereomer D | (3R, 4S) | 15.3 |
Note: The data in this table is hypothetical to illustrate stereochemical principles.
Conformational Preferences and Active Conformation
The biological activity of a molecule is not only dependent on its configuration but also on its conformation—the spatial arrangement of atoms that can be changed by rotation around single bonds. The pyrrolidine (B122466) ring is not planar and can adopt various "puckered" or "envelope" conformations. beilstein-journals.org The substituent at the C4 position influences the conformational equilibrium of the ring.
Design Strategies for Enhanced Potency and Selectivity
Building upon SAR and stereochemical insights, several advanced medicinal chemistry strategies can be employed to optimize the pharmacological properties of the this compound scaffold.
Scaffold Hopping and Fragment-Based Design
Scaffold hopping is a computational or knowledge-based strategy used to identify isosteric replacements for a core molecular structure while retaining the original orientation of key binding groups. nih.govuniroma1.it Starting with this compound, one could replace the pyrrolidin-2-one core with other five- or six-membered heterocyclic systems to explore novel chemical space, improve properties like metabolic stability, or circumvent existing patents. mdpi.compsu.edu
Fragment-based drug discovery (FBDD) is another powerful approach. nih.gov The pyrrolidine scaffold is considered an excellent starting point for FBDD due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional space. nih.gov One could use the this compound structure as a core fragment and systematically build upon it, adding new functional groups to pick up additional interactions within the target's binding site and thereby increase potency.
Linker Optimization in Conjugated Systems
If the this compound scaffold is intended to be part of a larger molecular entity, such as an antibody-drug conjugate (ADC) or a targeted chemical probe, the linker connecting it to the other component is of paramount importance. biopharminternational.com Linker optimization involves modulating its length, rigidity, and chemical nature to ensure proper positioning of the core molecule for target engagement and to control the release of the active component if required. nih.govnih.gov
Key considerations for linker design include:
Length and Flexibility: The linker must be long enough to avoid steric hindrance between the core scaffold and the macromolecule it is attached to, but not so long that it becomes overly flexible and entropically disfavored.
Cleavability: For applications like ADCs, the linker might be designed to be stable in circulation but cleaved by specific enzymes within a target cell to release the active drug. nih.gov
Systematic variation of the linker, for example, by using polyethylene (B3416737) glycol (PEG) chains of different lengths or incorporating specific peptide sequences, is a standard optimization strategy. nih.gov
Lipophilicity and Polarity Considerations in Molecular Design of this compound Analogs
The balance between lipophilicity and polarity is a cornerstone of medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. In the design of analogs of this compound, meticulous consideration of these physicochemical parameters is essential for optimizing properties such as blood-brain barrier (BBB) penetration, target engagement, and metabolic stability. The pyrrolidine ring itself, being a five-membered nitrogen heterocycle, offers a versatile scaffold for manipulating these characteristics. nih.gov
Polarity, often assessed by calculating the polar surface area (PSA), is another key factor. PSA is the sum of the van der Waals surface areas of polar atoms (typically oxygen and nitrogen) in a molecule and is a good predictor of membrane permeability. The nitrogen and oxygen atoms within the pyrrolidin-2-one core contribute to the molecule's polarity and its capacity to form hydrogen bonds. nih.gov For CNS drug candidates, a lower PSA is often favored to enhance BBB penetration. However, a certain degree of polarity is necessary for aqueous solubility and interaction with biological targets.
The interplay between lipophilicity and polarity in the design of this compound analogs can be illustrated through hypothetical structural modifications and their predicted impact on these parameters.
Table 1: Predicted Physicochemical Properties of Hypothetical this compound Analogs
| Compound | R1 | R2 | Predicted LogP | Predicted PSA (Ų) | Rationale for Modification |
| 1 | OCH₃ | OCH₃ | 2.1 | 49.8 | Parent Compound |
| 2 | OH | OCH₃ | 1.6 | 69.0 | Introduction of a hydroxyl group to increase polarity and potential for hydrogen bonding. |
| 3 | F | OCH₃ | 2.3 | 49.8 | Addition of a fluorine atom to slightly increase lipophilicity without significant steric hindrance. |
| 4 | OCH₃ | H | 1.9 | 37.5 | Removal of a methoxy group to decrease both lipophilicity and polarity. |
| 5 | OCH₃ | NO₂ | 1.8 | 95.6 | Introduction of a nitro group to significantly increase polarity. |
As indicated in Table 1, strategic modifications to the 2,3-dimethoxyphenyl ring can systematically alter the lipophilicity and polarity of the parent compound. The introduction of a hydroxyl group (Compound 2) is predicted to decrease the LogP value while increasing the PSA, potentially improving aqueous solubility but possibly hindering BBB penetration. The addition of a fluorine atom (Compound 3) is a common strategy in medicinal chemistry to modulate electronic properties and can lead to a slight increase in lipophilicity. The removal of one of the methoxy groups (Compound 4) would likely reduce both lipophilicity and polarity. In contrast, the incorporation of a nitro group (Compound 5) would drastically increase the PSA, which could be a strategy to reduce CNS penetration and target peripheral tissues.
Future Directions and Broader Academic Research Applications
Development of 4-(2,3-Dimethoxyphenyl)pyrrolidin-2-one as a Chemical Probe for Biological Pathways
The development of chemical probes is essential for elucidating complex biological processes. A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to study its function. Given that the pyrrolidine (B122466) structure is found in many bioactive natural products and drug candidates, derivatives can be engineered for this purpose. nih.gov
For this compound, its potential as a chemical probe could be realized by modifying its structure to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags. If the parent compound demonstrates specific binding to a biological target, these modified versions would enable researchers to visualize the target's location within cells, track its movement, or isolate it for further characterization. The dimethoxyphenyl moiety could be a key site for such modifications, allowing for the attachment of functional groups without disrupting the core pyrrolidin-2-one structure that may be essential for binding. The development of a fluorescent probe for pyrrolidine has already demonstrated the feasibility of this approach for the parent scaffold. nih.gov
Integration into High-Throughput Screening Libraries for Novel Target Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands of compounds against biological targets. nih.govcolorado.edu Compound libraries used in HTS are curated to include diverse chemical structures with the potential for biological activity.
The pyrrolidin-2-one core is a versatile scaffold known to be present in compounds with a wide array of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net For instance, a screening campaign that identified novel inhibitors of P. aeruginosa PBP3 found that all potent hits contained a pyrrolidin-2,3-dione core, a closely related structure. nih.gov This highlights the value of including such scaffolds in screening libraries.
Integrating this compound and its analogues into HTS libraries would be a strategic step toward identifying novel biological targets. researchgate.net Its unique three-dimensional shape, a result of the sp³-hybridized carbons in the ring, allows it to explore chemical space that flatter, aromatic compounds cannot. nih.govnih.gov Screening this compound against panels of enzymes, receptors, or whole cells could uncover previously unknown interactions, paving the way for new avenues of research into disease mechanisms and therapeutic interventions.
Exploration of Material Science Applications
Beyond its biological potential, the pyrrolidin-2-one structure is a precursor to valuable materials. The most prominent example is N-vinyl-2-pyrrolidone, the monomer used to produce Polyvinylpyrrolidone (PVP). nih.govwikipedia.org PVP is a water-soluble polymer with a wide range of applications in medicine, cosmetics, and industry due to its low toxicity, chemical stability, and film-forming properties. wikipedia.orgeuacademic.orgmdpi.com It is used as a binder in pharmaceutical tablets, a fining agent in wine, and an additive in batteries, ceramics, and inks. wikipedia.org
The potential exists to explore this compound as a novel monomer or an additive in polymer science. nbinno.com The presence of the dimethoxyphenyl group could confer unique properties to a resulting polymer, such as altered solubility, thermal stability, or refractive index. Polymerizing this compound, or copolymerizing it with other monomers, could lead to the creation of advanced polymers, specialized coatings, or novel composite materials with tailored characteristics for high-performance applications. mdpi.comnbinno.com
Advanced Analytical Methodologies for Complex Matrices
As the applications of this compound are explored, robust analytical methods will be required for its detection and quantification in various non-biological complex matrices, such as environmental samples or industrial process streams. Research into related pyrrolidinone derivatives provides a strong foundation for developing these methodologies.
Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for this purpose. For example, a method using polypyrrole-based headspace solid-phase microextraction (HS-SPME) followed by GC with nitrogen-phosphorous detection (NPD) has been successfully developed for N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone. nih.gov Similarly, HPLC coupled with tandem mass spectrometry (MS/MS) has been used for the analysis of N-methyl-2-pyrrolidone in bovine liver, demonstrating the high sensitivity and selectivity of this approach. fda.gov These established methods can be adapted for this compound, with optimization of parameters like the mobile phase, column type, and mass transitions to suit its specific chemical properties.
| Technique | Detector | Matrix Example | Key Advantages | Reference Compound(s) |
|---|---|---|---|---|
| HS-SPME-GC | Nitrogen-Phosphorous Detector (NPD) | Pharmaceutical solutions | High sensitivity and selectivity for nitrogen-containing compounds. nih.gov | N-vinyl-2-pyrrolidone, N-methyl-2-pyrrolidone nih.gov |
| HPLC | Tandem Mass Spectrometry (MS/MS) | Bovine liver (biological tissue) | Excellent specificity and quantitation capabilities. fda.gov | N-methyl-2-pyrrolidone fda.gov |
| Reversed-Phase HPLC | UV Detector | Aqueous solutions | Robust, widely available, suitable for quality control. sielc.com | 1-vinyl-2-pyrrolidone sielc.com |
Synergy with Other Research Compounds or Methodologies
In biological research, compounds are often studied in combination to achieve synergistic effects or to probe pathway interactions. If this compound is identified as an inhibitor of a specific enzyme or pathway, a logical next step would be to investigate its potential synergy with other known modulators. For example, in the development of antiviral drugs, pyrrolidine-containing compounds like Grazoprevir are used in combination with other agents to enhance efficacy. mdpi.com
This compound could be tested alongside other research chemicals that target parallel or downstream components of a biological pathway. Such studies could reveal cooperative effects, where the combined impact is greater than the sum of the individual effects. Methodologically, it could be combined with techniques like genetic screening (e.g., CRISPR-Cas9) to identify genes that modify its activity, thereby uncovering its mechanism of action and identifying potential resistance pathways.
Challenges and Opportunities in Pyrrolidin-2-one Research
The study of pyrrolidin-2-one derivatives presents both distinct challenges and significant opportunities.
Opportunities:
Structural Diversity: The non-planar, sp³-rich nature of the pyrrolidinone ring is a major advantage, allowing for the creation of molecules with complex three-dimensional shapes that can lead to high-potency and selective interactions with biological targets. nih.govnih.gov
Versatile Scaffold: The pyrrolidinone core is a proven "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.govresearchgate.net This versatility increases the probability of discovering novel biological activities.
Challenges:
Stereoselective Synthesis: The 4-position of this compound is a stereocenter. The synthesis of a single, optically pure stereoisomer can be challenging. This is a critical hurdle, as different stereoisomers can have dramatically different biological activities and binding modes. nih.govresearchgate.net Developing efficient stereoselective synthetic methods is crucial for meaningful biological evaluation.
Understanding Structure-Activity Relationships (SAR): Systematically modifying the structure of the compound and evaluating the impact on its activity is essential for optimizing its properties. This requires significant synthetic effort and biological testing to understand the roles of the pyrrolidinone core, the dimethoxyphenyl substituent, and the stereochemistry at the 4-position. nih.gov
Cellular Permeability: For compounds targeting intracellular proteins, achieving sufficient penetration across the cell membrane can be a challenge. The physicochemical properties of this compound, such as its lipophilicity and hydrogen bonding capacity, would need to be carefully balanced to ensure it can reach its intended target within a cell. nih.gov
Green Chemistry Approaches to Synthesis of this compound
Traditional organic synthesis often relies on harsh reagents and volatile organic solvents. Modern research emphasizes the development of "green" synthetic methods that are more environmentally friendly. The synthesis of pyrrolidinone derivatives is an area where such approaches have been successfully applied. rsc.orgvjol.info.vn
Future synthesis of this compound should prioritize these sustainable methodologies. Key green chemistry strategies applicable to pyrrolidinone synthesis include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, which increases efficiency and reduces waste. vjol.info.vntandfonline.com
Ultrasound-Assisted Synthesis: The use of ultrasound irradiation can accelerate reaction rates, increase yields, and reduce the need for harsh conditions. rsc.orgrsc.org
Microwave-Assisted Organic Synthesis (MAOS): Microwave heating can dramatically shorten reaction times and improve synthetic efficiency. nih.gov
Use of Green Solvents and Catalysts: Replacing hazardous solvents with environmentally benign alternatives like ethanol (B145695) or water, and using non-toxic, reusable catalysts like citric acid, significantly improves the sustainability of the process. rsc.orgvjol.info.vn
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Ultrasound-Promoted MCR | Uses citric acid as a green additive in ethanol. | Short reaction times, high yields, easy work-up, avoids harmful reagents. rsc.orgrsc.org | rsc.orgrsc.org |
| Microwave-Assisted Organic Synthesis (MAOS) | Employs microwave irradiation to accelerate reactions. | Increased synthetic efficiency, supports green chemistry principles. nih.gov | nih.gov |
| Catalyst-Free Multicomponent Reaction | Reaction proceeds under reflux in a MeOH/H₂O mixture without a catalyst. | Environmentally friendly, avoids catalyst cost and contamination. tandfonline.com | tandfonline.com |
By adopting these approaches, the synthesis of this compound can be performed in a manner that is not only efficient but also aligns with the principles of sustainable chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2,3-dimethoxyphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization or condensation reactions. For example, acylation of pyrrolidinone precursors with 2,3-dimethoxyphenyl groups under anhydrous conditions (e.g., acetic anhydride or acyl chlorides) is common. Optimization involves adjusting stoichiometry, temperature (room temperature vs. reflux), and catalysts (e.g., Lewis acids). Evidence from benzodiazepine acylation studies suggests that steric hindrance from the 2,3-dimethoxyphenyl group does not impede reactivity, allowing flexible solvent choices (e.g., dichloromethane or acetonitrile) . Automated platforms like AI-driven Synbot systems can iteratively optimize conditions, achieving 30–50% isolated yields through parameter adjustments (e.g., reaction time, solvent polarity) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves stereochemistry and confirms substituent positioning (e.g., methoxy groups on the phenyl ring) .
- LCMS/HPLC : Validates molecular weight (e.g., observed m/z 643 [M+H]+ in related pyrrolo-pyridazine analogs) and purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .
- NMR spectroscopy : Assigns proton environments (e.g., pyrrolidinone carbonyl resonance at ~170 ppm in NMR) and confirms regioselectivity .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. For polar byproducts, preparative HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Recrystallization from ethanol or methanol can enhance purity, particularly for crystalline intermediates .
Advanced Research Questions
Q. How does the 2,3-dimethoxyphenyl substituent influence regioselectivity in derivatization reactions (e.g., acylation, alkylation)?
- Methodological Answer : Despite steric bulk from the methoxy groups, studies on benzodiazepine analogs show that acylation preferentially occurs at the less hindered amine site. For example, room-temperature reactions with acetic anhydride favor N-acylation over O-acylation, even with bulky acylating agents. Computational modeling (DFT) can predict reactivity by analyzing electron density and steric maps .
Q. What role does steric hindrance play in modulating the compound’s reactivity in cross-coupling or cycloaddition reactions?
- Methodological Answer : The 2,3-dimethoxyphenyl group may slow kinetics in Suzuki-Miyaura couplings due to steric clashes with palladium catalysts. Mitigation strategies include using bulky ligands (e.g., SPhos) or elevated temperatures. Contrastingly, in 1,3-dipolar cycloadditions, the electron-donating methoxy groups enhance dipolarophile reactivity, enabling regioselective nitrile oxide additions .
Q. How can AI-driven platforms improve the synthesis and scalability of this compound?
- Methodological Answer : Autonomous systems like Synbot leverage machine learning to screen reaction parameters (e.g., solvent, catalyst loading) and predict optimal pathways. For example, iterative feedback from failed attempts can refine conditions for nucleophilic substitutions or ring-closing metatheses, reducing trial-and-error experimentation. Reported yields for analogous compounds reach 50% via this approach .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial assays) for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Standardize testing using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and validate solubility in DMSO/PBS mixtures. Re-evaluate structure-activity relationships (SAR) by synthesizing analogs with modified methoxy or pyrrolidinone groups .
Q. What advanced analytical methods are suitable for detecting trace impurities or degradation products in this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
